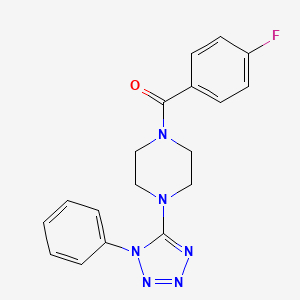

1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a useful research compound. Its molecular formula is C18H17FN6O and its molecular weight is 352.373. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its role as a tyrosinase inhibitor and its implications in treating hyperpigmentation disorders.

Chemical Structure and Properties

- Molecular Formula : C18H17FN6O

- Molecular Weight : 352.373 g/mol

- Purity : Typically around 95%.

The compound exhibits significant inhibitory activity against tyrosinase (TYR), an enzyme critical in melanin biosynthesis. This inhibition is particularly relevant for treating conditions like hyperpigmentation. The 4-fluorobenzylpiperazine moiety is identified as a key pharmacophoric feature that facilitates this inhibition .

Tyrosinase Inhibition Studies

A series of studies evaluated the inhibitory effects of various derivatives of piperazine compounds on tyrosinase derived from Agaricus bisporus (AbTYR). The results demonstrated that:

- Compound 26 (a derivative) exhibited an IC50 value of 0.18 μM , making it approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM)【4】.

- The binding analysis suggests that these compounds occupy the active site of TYR, preventing substrate binding and thus inhibiting enzyme activity【2】【4】.

Antimelanogenic Effects

In vitro studies using B16F10 melanoma cells showed that compound 26 not only inhibited tyrosinase but also exerted antimelanogenic effects without inducing cytotoxicity【2】【4】. This dual action underscores its potential therapeutic applications.

Data Table: Inhibitory Activity of Selected Compounds

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 26 | 0.18 | Most potent inhibitor; no cytotoxicity observed |

| Kojic Acid | 17.76 | Reference compound for comparison |

| Compound 9 | 40.43 | Least effective; steric hindrance noted |

Case Studies

In one study, the design and synthesis of new small molecules based on the piperazine framework were reported. These compounds were tested for their inhibitory effects on tyrosinase, highlighting the importance of structural modifications to enhance biological activity【3】【4】.

Docking Studies

Molecular docking simulations indicated that the fluorobenzyl moiety effectively occupies the conserved region in human TYR, suggesting a similar mechanism of action as observed in AbTYR【2】【4】.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of tetrazole and piperazine exhibit notable antimicrobial properties. The presence of the tetrazole moiety enhances the interaction with microbial targets, leading to increased effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 1-(4-fluorobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that this compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and mitochondrial dysfunction.

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of similar compounds on A-549 lung carcinoma cells, it was found that several derivatives exhibited significant anticancer activity. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Análisis De Reacciones Químicas

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or basic conditions due to the labile amide bond and tetrazole ring:

-

Amide Hydrolysis :

1-(4-Fluorobenzoyl)piperazine+H₂OH⁺/OH⁻4-Fluorobenzoic acid+Piperazine

The 4-fluorobenzoyl group is susceptible to hydrolysis, forming 4-fluorobenzoic acid and piperazine derivatives. This reaction is pH-dependent and accelerated in biological systems . -

Tetrazole Ring Stability :

The tetrazole ring is stable under physiological conditions but may degrade under prolonged UV exposure or strong oxidizing agents .

Nucleophilic Substitution

The electron-deficient fluorobenzoyl group participates in nucleophilic aromatic substitution (NAS) reactions:

-

Fluorine Displacement :

1-(4-Fluorobenzoyl)piperazine+Nu⁻Δ1-(4-Substituted-benzoyl)piperazine+F⁻

The para-fluorine atom can be replaced by nucleophiles (e.g., amines, alkoxides) under high-temperature conditions, forming derivatives with modified biological activity .

Redox Reactions

The tetrazole moiety exhibits redox activity:

-

Oxidation :

The tetrazole ring can oxidize to form triazoles or release nitrogen gas under strong oxidizing conditions (e.g., H₂O₂, KMnO₄) . -

Reduction :

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the tetrazole to an amine derivative, altering its pharmacological profile .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets via:

-

Receptor Binding :

The tetrazole and fluorobenzoyl groups facilitate hydrogen bonding and hydrophobic interactions with enzymes or receptors, as seen in cytotoxic studies against cancer cell lines (e.g., IC₅₀ values in the μM range) . -

Metabolic Pathways :

Hepatic metabolism involves cytochrome P450-mediated oxidation of the piperazine ring, producing hydroxylated metabolites .

Propiedades

IUPAC Name |

(4-fluorophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN6O/c19-15-8-6-14(7-9-15)17(26)23-10-12-24(13-11-23)18-20-21-22-25(18)16-4-2-1-3-5-16/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTBMOFCZSSTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.